![molecular formula C10H9ClN2O2 B7467876 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide, also known as CCMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 262.72 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide is not fully understood. However, studies have suggested that 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide may exert its biological effects through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has also been found to inhibit the growth of fungi and viruses by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide may have anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been found to possess antioxidant properties, which may help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, one limitation of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide. One potential direction is the development of new drugs based on 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide, particularly for the treatment of bacterial, fungal, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide and to determine its potential applications in other fields, such as material science and catalysis. Finally, the synthesis of new derivatives of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Synthesemethoden
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-cyanomethoxyphenylacetic acid with thionyl chloride to form 4-cyanomethoxyphenylacetyl chloride. The resulting compound is then reacted with 2-chloroacetamide in the presence of a base to yield 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been used as a building block for the synthesis of other compounds with potential biological activities.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-10(14)13-8-1-3-9(4-2-8)15-6-5-12/h1-4H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDSIVPDFEBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
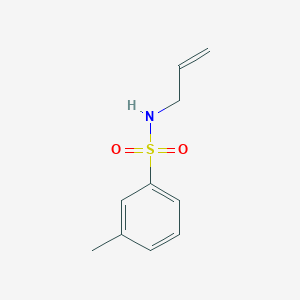

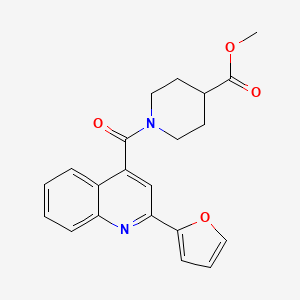
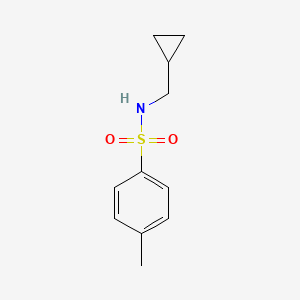
![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)
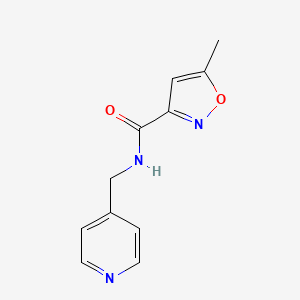
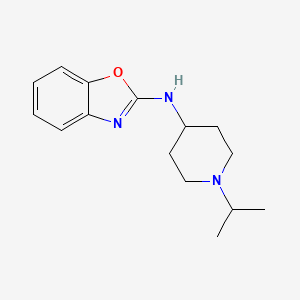
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
